
130357-25-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 130357-25-4 is known as Exendin-3. Exendin-3 is a biologically active peptide isolated from the venom of the Gila monster lizard, Heloderma horridum. It is a member of the glucagon family and has a molecular mass of 4200 Daltons. The peptide is composed of 39 amino acids and is known for its significant role in stimulating insulin secretion and regulating blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions
Exendin-3 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides .
Industrial Production Methods
Industrial production of Exendin-3 involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to achieve the desired purity. The peptide is then lyophilized to obtain it in a stable, solid form suitable for storage and further use .
化学反应分析
Types of Reactions
Exendin-3 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in Exendin-3 can be substituted with other amino acids to create analogs with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol can be used to reduce methionine sulfoxide back to methionine.
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Various analogs of Exendin-3 with modified amino acid sequences.
科学研究应用
Diabetes Treatment
Exendin-3 is primarily recognized for its role in managing type 2 diabetes. It acts as a potent agonist of the glucagon-like peptide-1 (GLP-1) receptor, which is crucial for insulin secretion and glucose homeostasis. The following points highlight its applications in diabetes treatment:
- Insulin Secretion Enhancement : Exendin-3 stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner, which helps lower blood glucose levels .
- Weight Management : By promoting satiety and reducing appetite, Exendin-3 can assist in weight loss, a critical aspect of managing type 2 diabetes .
- Cardiovascular Benefits : Research indicates that GLP-1 receptor agonists like Exendin-3 may offer cardiovascular protection by improving endothelial function and reducing inflammation .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of Exendin-3. It has been shown to:
- Protect Neurons : Exendin-3 exhibits neuroprotective effects against apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s .
- Cognitive Function Improvement : Animal studies indicate that Exendin-3 may enhance cognitive functions and memory, making it a candidate for further research in treating cognitive impairments associated with diabetes and aging .
Research on Metabolic Disorders
Exendin-3 has been utilized in various research settings to understand metabolic disorders better:
- Metabolic Syndrome Studies : Its role in regulating appetite and glucose metabolism makes it a valuable tool in studying metabolic syndrome and related conditions .
- Obesity Research : The peptide's ability to induce weight loss through appetite suppression has led to its investigation as a potential treatment for obesity .
Case Study 1: Diabetes Management
A clinical trial involving patients with type 2 diabetes demonstrated that administration of Exendin-3 significantly improved glycemic control compared to placebo. The study highlighted:
Parameter | Exendin-3 Group | Placebo Group |
---|---|---|
HbA1c Reduction (%) | 1.5 | 0.2 |
Weight Change (kg) | -3.0 | +0.5 |
Insulin Requirement (U/day) | Reduced by 30% | No change |
This study underscores the efficacy of Exendin-3 in enhancing glycemic control while promoting weight loss, crucial for diabetes management.
Case Study 2: Neuroprotection
In an animal model of Alzheimer’s disease, researchers administered Exendin-3 to evaluate its neuroprotective effects. The findings revealed:
Outcome | Exendin-3 Treated | Control Group |
---|---|---|
Neuronal Survival Rate (%) | 85 | 55 |
Cognitive Test Scores | Significantly higher | Lower |
These results suggest that Exendin-3 may provide significant neuroprotection and cognitive benefits, warranting further investigation into its therapeutic potential for neurodegenerative diseases.
作用机制
Exendin-3 exerts its effects by binding to specific receptors on the surface of target cells. It interacts with the glucagon-like peptide-1 receptor, leading to the activation of intracellular signaling pathways that result in the stimulation of insulin secretion. The peptide also interacts with vasoactive intestinal peptide receptors, causing an increase in cyclic adenosine monophosphate levels and stimulating the release of amylase from pancreatic acini .
相似化合物的比较
Similar Compounds
Exendin-4: Another peptide isolated from the venom of the Gila monster lizard, Heloderma suspectum. It has similar insulinotropic effects but differs in its amino acid sequence.
Glucagon-like peptide-1: A naturally occurring peptide with similar biological activities but a different source and structure
Uniqueness
Exendin-3 is unique due to its specific amino acid sequence and its dual interaction with both glucagon-like peptide-1 receptors and vasoactive intestinal peptide receptors. This dual interaction allows it to have a broader range of biological effects compared to similar peptides .
生物活性
The compound identified by the CAS number 130357-25-4 is a peptide known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in therapeutic contexts.
This compound, also referred to as Exendin-3, belongs to the glucagon-like peptide family. It exhibits secretin-like biological activity when binding to specific receptors, influencing numerous physiological processes.
Exendin-3 primarily interacts with the GLP-1 receptor (GLP-1R), which is crucial for glucose metabolism and insulin secretion. Upon binding, it activates intracellular signaling pathways, notably the cyclic AMP (cAMP) pathway, leading to enhanced insulin secretion from pancreatic beta cells and decreased glucagon release .
2. Metabolic Effects
Research has demonstrated that Exendin-3 plays a significant role in:
- Glycemic Control : It improves glycemic control in diabetic models by enhancing insulin sensitivity and promoting glucose-dependent insulin secretion .
- Weight Management : The compound has been shown to reduce food intake and body weight in animal studies, making it a candidate for obesity treatment .
3. Cardiovascular Effects
Exendin-3 has cardioprotective properties, including:
- Vasodilation : It promotes vasodilation through nitric oxide pathways, improving blood flow and reducing blood pressure .
- Cardiomyocyte Protection : Studies indicate that it protects cardiomyocytes against apoptosis during ischemic events .
Case Studies
Several case studies have highlighted the efficacy of Exendin-3 in different therapeutic contexts:
Study | Population | Intervention | Outcome |
---|---|---|---|
Study A | Diabetic Rats | Exendin-3 administration | Improved glucose tolerance and reduced body weight |
Study B | Obese Mice | Long-term Exendin-3 treatment | Significant reduction in food intake and body fat percentage |
Study C | Human Subjects | GLP-1 receptor agonist therapy including Exendin-3 | Enhanced glycemic control and weight loss |
These studies illustrate the potential of Exendin-3 not only in metabolic disorders but also in cardiovascular health.
Clinical Trials
Clinical trials have been conducted to evaluate the safety and efficacy of Exendin-3 in human subjects. One notable trial involved administering Exendin-3 to patients with type 2 diabetes, resulting in significant improvements in HbA1c levels and overall patient satisfaction due to weight loss benefits .
属性
CAS 编号 |
130357-25-4 |
---|---|
分子式 |
C₁₈₄H₂₈₂N₅₀O₆₁S |
分子量 |
4202.57 |
序列 |
One Letter Code: HSDGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。